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molecular formula C10H11ClO B092321 1-(4-Chlorophenyl)-2-methylpropan-1-one CAS No. 18713-58-1

1-(4-Chlorophenyl)-2-methylpropan-1-one

Cat. No. B092321
M. Wt: 182.64 g/mol
InChI Key: OITFSBRKAUAGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04668660

Procedure details

1 ml of hydrogen bromide/glacial acetic acid is added to 65.5 g (0.36 mole) of 4-chlorophenyl isopropyl ketone in 200 ml of chloroform and then 57.5 g (0.36 mole) of bromine is added dropwise at 30° C. The mixture is allowed to stir at room temperature for 30 minutes and then evaporated in vacuo. 86.6 g (92% of theory) of crude 2-bromo-2-propyl 4-chlorophenyl ketone are obtained, which is immediately reacted further.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
65.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
57.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BrH:1].[CH:2]([C:5]([C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)=[O:6])([CH3:4])[CH3:3].BrBr>C(Cl)(Cl)Cl>[Cl:13][C:10]1[CH:9]=[CH:8][C:7]([C:5]([C:2]([Br:1])([CH3:4])[CH3:3])=[O:6])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
Br
Name
Quantity
65.5 g
Type
reactant
Smiles
C(C)(C)C(=O)C1=CC=C(C=C1)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
57.5 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(=O)C(C)(C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 86.6 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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